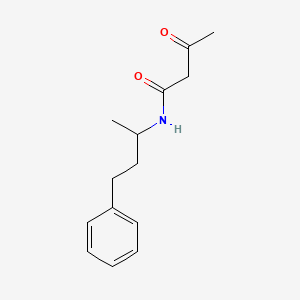

3-oxo-N-(4-phenylbutan-2-yl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-(4-phenylbutan-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11(15-14(17)10-12(2)16)8-9-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHFHDNHBPJGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304392 | |

| Record name | 3-Oxo-N-(4-phenylbutan-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200416-89-3 | |

| Record name | 3-Oxo-N-(4-phenylbutan-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Oxo N 4 Phenylbutan 2 Yl Butanamide and Its Structural Analogs

Stereoselective Synthesis of the Phenylbutan-2-yl Moiety

Chiral Auxiliary-Based Strategies

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.com The general principle involves attaching a chiral auxiliary to a non-chiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield an enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

In the context of 3-oxo-N-(4-phenylbutan-2-yl)butanamide, the chiral amine precursor, (4-phenylbutan-2-yl)amine, can itself be synthesized using an auxiliary-based approach. Alternatively, if one were to construct the molecule through a different bond disconnection, for example, by forming the C-C bond adjacent to the amide, a chiral auxiliary could be employed to guide the stereochemistry of that new chiral center.

Common chiral auxiliaries used in asymmetric synthesis include oxazolidinones, pseudoephedrine and its derivatives like pseudoephenamine, and sulfinamides. wikipedia.orgsigmaaldrich.comnih.gov For instance, pseudoephedrine amides are known to undergo highly diastereoselective alkylation reactions. nih.gov Similarly, amides derived from pseudoephenamine have shown exceptional stereocontrol in alkylation reactions, including those that form challenging quaternary carbon centers. nih.gov The choice of auxiliary can significantly influence the diastereoselectivity of a reaction.

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Oxazolidinones (e.g., (S)-4-Benzyl-2-oxazolidinone) | Stereoselective aldol (B89426) reactions, alkylations | wikipedia.orgsigmaaldrich.com |

| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation to produce chiral carboxylic acids, ketones, and alcohols | nih.gov |

| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines | sigmaaldrich.comresearchgate.net |

Asymmetric Catalysis for Diastereoselective and Enantioselective Control

Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This field is dominated by transition metal catalysts combined with chiral ligands, although catalysis by p-block elements is an emerging area. nih.gov

For a molecule like this compound, asymmetric catalysis could be applied in several ways. A key step could be the asymmetric hydrogenation of a prochiral precursor. For example, the enantioselective hydrogenation of enamines or imines using chiral borane (B79455) catalysts has been reported. nih.gov Specifically, chiral spiro-bicyclic bis-borane catalysts have been used for the chemo- and enantioselective reduction of vinyl-substituted pyridines. nih.gov

Palladium catalysis is another powerful tool. The formation of π-allylpalladium enolates from allyl β-keto carboxylates, followed by various transformations, can be rendered asymmetric through the use of chiral ligands. nih.gov These reactions can lead to the formation of α-allyl ketones or undergo intramolecular aldol condensations under neutral conditions. nih.gov The development of new P,N ligands for iridium-catalyzed reactions and di-μ-amidate dipalladium complexes also expands the toolkit for asymmetric synthesis. researchgate.netnih.gov

Table 2: Examples of Asymmetric Catalytic Systems

| Catalyst System | Reaction Type | Reference |

|---|---|---|

| Chiral Borane / FLP | Enantioselective hydrogenation of N-heterocycles | nih.gov |

| Palladium / Chiral Ligand | Asymmetric reactions via palladium enolates (e.g., allylation) | nih.gov |

| Iridium / Chiral P,N Ligands | Asymmetric hydrogenations and other transformations | researchgate.net |

Synthetic Approaches to the 3-Oxo (Ketone) Moiety

The formation of the β-ketoamide functionality is central to the synthesis of the target compound. This can be achieved through direct acylation methods or by the oxidation of a suitable precursor.

Acetoacetylation Reactions

The most direct method for constructing the 3-oxobutanamide core is through the acetoacetylation of the corresponding amine. This involves the reaction of (4-phenylbutan-2-yl)amine with an acetoacetylating agent. A common and analogous reaction is the condensation of an aniline (B41778) with ethyl acetoacetate (B1235776) at elevated temperatures to produce a 3-oxo-N-phenylbutanamide. chula.ac.th This reaction proceeds via nucleophilic attack of the amine on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

The reaction to form this compound would follow a similar pathway:

CH₃COCH₂COOC₂H₅ + H₂N-CH(CH₃)CH₂CH₂C₆H₅ → CH₃COCH₂CONH-CH(CH₃)CH₂CH₂C₆H₅ + C₂H₅OH

Other acetoacetylating agents, such as diketene (B1670635) or N-acetoacetylimidazole, can also be employed, often under milder conditions. The choice of reagent can be critical to avoid side reactions and to ensure high yields.

Oxidative Approaches to Ketone Formation

An alternative strategy for introducing the ketone functionality is through the oxidation of a precursor molecule. A common approach involves the oxidation of a secondary alcohol. In this scenario, a 3-hydroxy-N-(4-phenylbutan-2-yl)butanamide precursor would be synthesized first, followed by oxidation to the desired 3-oxo product. Numerous oxidizing agents are available for this transformation, with the choice depending on the substrate's functional group tolerance.

More advanced oxidative methods have also been developed. For instance, the conversion of methoximes to their parent ketones can be achieved under mild conditions using photoexcited nitroarenes, which is useful in late-stage synthesis. rsc.org Furthermore, research into the oxidation of β-dicarbonyl compounds provides relevant insights. While some methods focus on the α-position, such as the organoiodine-promoted oxidative α-hydroxylation of β-ketoamides, they highlight the reactivity of this structural motif. acs.org There are also methods for the direct synthesis of α-ketoamides from alcohols or terminal alkynes through copper-catalyzed oxidative processes. organic-chemistry.org

Synthesis of Complex Derivatives and Analogs of the Chemical Compound

Creating analogs of this compound with modified structures can be valuable for structure-activity relationship studies. Modifications can be made to various parts of the molecule, with the phenyl ring being a common target for derivatization.

Modifications on the Phenyl Ring System

Introducing substituents onto the phenyl ring can be achieved in two main ways: by using a substituted starting material or by performing chemical modifications on a later-stage intermediate or the final product.

The first approach involves starting the synthesis with a substituted 4-phenylbutan-2-amine. For example, a series of quinoline (B57606) carboxamide derivatives were synthesized starting from various substituted anilines. chula.ac.th Similarly, a range of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives were prepared by using different substituted benzaldehydes in the initial condensation step. nih.gov This strategy is often the most efficient way to achieve specific substitution patterns.

Direct modification of the phenyl ring on an advanced intermediate is also possible through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. However, the viability of these reactions depends on the stability of the existing functional groups (the β-ketoamide moiety) under the reaction conditions. The presence of the amide and ketone groups might require the use of protective group strategies to prevent unwanted side reactions. Research on the synthesis of N-benzyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)formamide derivatives has shown the successful use of substituted benzylamines to create analogs with modified phenyl rings. mdpi.com

Table 3: Examples of Synthetic Strategies for Phenyl Ring Modification in Analogous Structures

| Target Derivative Type | Synthetic Strategy | Starting Material Example | Reference |

|---|---|---|---|

| Substituted Quinoline Carboxamides | Multi-step synthesis beginning with substituted anilines | 3-chloroaniline | chula.ac.th |

| Substituted N-phenyl Thiazolidinones | Cyclization reaction using substituted benzaldehydes | 3,4,5-trimethoxybenzaldehyde | nih.gov |

| Substituted N-benzyl Pyridinones | Reaction with substituted benzylamines | 4-Fluorobenzylamine | mdpi.com |

Variations in the Butanamide Chain and Amide Substituent

The synthesis of analogs of this compound often involves strategic modifications to both the β-ketoamide backbone and the N-substituent. These variations allow for the exploration of structure-activity relationships in medicinal chemistry and materials science.

Modifying the Butanamide Chain (β-Keto Portion): The core 3-oxobutanamide structure is typically assembled through the acylation of an enolate or an equivalent. researchgate.net Variations in this part of the molecule are achieved by using different acylating agents or ketone precursors. For instance, replacing the acetyl group (derived from an acetyl source) with other acyl groups can introduce different alkyl or aryl substituents at the C1 position of the butanamide chain.

Common synthetic approaches to β-ketoamides include the condensation of β-ketoesters with amines, a method that can be performed without solvents or catalysts under microwave irradiation. orientjchem.org Another established route is the reaction of diketene with amines. researchgate.net By selecting different β-ketoesters or substituted diketenes, a wide array of analogs with modified ketone chains can be produced. For example, using a substituted acetoacetamide (B46550) allows for C-acylation at the alpha-carbon, leading to diverse β-keto amides after a domino fragmentation process. organic-chemistry.org

Modifying the Amide Substituent (N-(4-phenylbutan-2-yl) Portion): The diversity of the amide substituent is primarily achieved by employing different primary or secondary amines during the amide bond formation step. The synthesis of the parent compound utilizes (4-phenylbutan-2-yl)amine. By substituting this amine with other structurally varied amines, a library of analogs can be generated. The direct amidation of carboxylic acids or their derivatives (like β-keto acids) with a broad range of amines is a common strategy. acs.org For example, syntheses have been reported using various aromatic, aliphatic, and heterocyclic amines to create diverse amide products. researchgate.net

The table below summarizes synthetic strategies for generating structural diversity in β-ketoamides.

Table 1: Synthetic Variations for β-Ketoamide Analogs

| Molecular Section | Synthetic Strategy | Reagents/Precursors | Potential Modifications |

|---|---|---|---|

| Butanamide Chain | Acylation of Enolates | Substituted Acid Chlorides, Anhydrides | Introduction of various alkyl/aryl groups at C1 and C2. researchgate.net |

| Aminolysis of β-Ketoesters | Various β-Ketoesters (e.g., ethyl acetoacetate derivatives) | Alteration of the length and substitution of the keto-chain. orientjchem.org | |

| Enamine-based Domino Reaction | Acetoacetamides, Acylating Agents | C-acylation followed by fragmentation to yield diverse β-keto amides. organic-chemistry.org | |

| Amide Substituent | Direct Amidation | β-Keto Acids, Various Primary/Secondary Amines | Wide range of N-alkyl, N-aryl, or N-heterocyclic substituents. acs.org |

Multicomponent Reaction (MCR) Strategies for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules and scaffold diversity. nih.gov For the synthesis of β-ketoamide-like structures, MCRs provide a powerful alternative to traditional linear syntheses. researchgate.net

The Passerini and Ugi reactions are cornerstone MCRs in this context. nih.gov A notable strategy, the Passerini-amine deprotection-acyl migration (PADAM), can be used to construct α-ketoamide structures, which are closely related to the target compound. nih.gov This sequence involves an initial Passerini reaction, followed by deprotection and an O-to-N acyl transfer.

Another relevant approach involves the synthesis of β-ketothioamides, which are versatile precursors for various heterocyclic frameworks. chim.it These can be prepared via multicomponent reactions involving ketones, isothiocyanates, and other reactants, demonstrating the power of MCRs in generating functionalized building blocks. chim.it The inherent variability of the starting materials in MCRs—such as different aldehydes, amines, carboxylic acids, and isocyanides—allows for the rapid generation of large libraries of structurally diverse compounds from a common scaffold. nih.gov

Table 2: Multicomponent Reaction Strategies for Amide Scaffolds

| MCR Strategy | Reactant Types | Resulting Scaffold | Key Advantages |

|---|---|---|---|

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amides | Atom economy, convergence, rapid access to complex amides. nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides | High structural diversity from readily available starting materials. nih.gov |

| PADAM Strategy | N-protected Amino Acid Aldehyde, Isocyanide, Carboxylic Acid | α-Ketoamides | Efficient, multi-step sequence in one pot leading to important inhibitor scaffolds. nih.gov |

| β-Ketothioamide Synthesis | Ketone Enolates, Isothiocyanates | β-Ketothioamides | Creates versatile precursors for a wide range of heterocyclic compounds. chim.it |

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound and its analogs is contingent upon effective isolation and purification of both the final products and key intermediates. biotage.comgoogle.com The choice of technique depends on the physical properties of the compound (e.g., polarity, volatility, stability) and the nature of the impurities. researchgate.net

Chromatographic Methods: Flash chromatography is a widely used technique for the purification of amide reaction mixtures. biotage.com Normal-phase chromatography using silica (B1680970) gel with solvent systems like hexane/ethyl acetate (B1210297) is common, although amides can sometimes show poor mobility (tailing). researchgate.net In such cases, or for highly polar compounds, reversed-phase flash chromatography with eluents like methanol/water or acetonitrile/water is a viable alternative. researchgate.netbiotage.com For challenging separations, specialized techniques such as using a strong cation exchange (SCX) resin can be employed to capture and release the desired amide product, effectively separating it from by-products. biotage.com

Crystallization: Recrystallization is often the method of choice for purifying solid amide products, as it can avoid the potential for decomposition on chromatographic media and is scalable. researchgate.net The process involves dissolving the impure compound in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out. researchgate.net Suitable solvents for β-ketoamides include polar options like ethanol, acetonitrile, or 1,4-dioxane. researchgate.net

Extraction and Washing: Aqueous workup is a fundamental step in many syntheses to remove water-soluble impurities and unreacted reagents. acs.org This typically involves neutralizing the reaction mixture with a base, followed by extraction with an organic solvent. google.com In syntheses that produce acidic by-products like hydrogen fluoride (B91410), treatment with an alkaline earth metal oxide or carbonate can precipitate the fluoride salt, which is then easily removed by filtration. google.com

A novel purification method for peptides tagged with a β-ketoamide has been developed, which relies on the formation of a stable palladium enolate. nih.gov The tagged molecule is captured by a solid-supported palladium complex and can be released in high yield after purification, demonstrating an innovative affinity-based approach. nih.gov

Table 3: Comparison of Purification Techniques for Amide Compounds

| Technique | Principle | Typical Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Flash Chromatography (Normal Phase) | Adsorption on silica gel. | General purification of reaction mixtures. biotage.com | Fast, versatile, widely applicable. | Can cause decomposition of sensitive compounds; may have low yield. researchgate.net |

| Flash Chromatography (Reversed Phase) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Purification of polar amides. biotage.com | Good for polar compounds that are poorly resolved by normal phase. | Can be more expensive; may require solvent removal from aqueous fractions. |

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Purification of solid final products. researchgate.net | High purity, scalable, avoids chromatography. researchgate.net | Only applicable to solids; requires finding a suitable solvent system. |

| Liquid-Liquid Extraction | Differential partitioning of solutes between two immiscible liquid phases. | Initial workup to remove water-soluble by-products. google.com | Simple, rapid, removes bulk impurities. | Not effective for impurities with similar solubility to the product. |

| Solid-Supported Scavenging | Covalent or ionic binding of the product or impurities to a resin. | Removal of specific by-products or capture of the target compound. biotage.comnih.gov | High selectivity, simplifies workup. | Resin can be expensive; may require specific functional groups on the molecule. |

Mechanistic Investigations of Chemical Transformations Involving 3 Oxo N 4 Phenylbutan 2 Yl Butanamide

Reaction Kinetics and Thermodynamic Studies of Amide Formation and Cleavage

The formation of the amide bond in 3-oxo-N-(4-phenylbutan-2-yl)butanamide and its subsequent cleavage are fundamental processes governed by specific kinetic and thermodynamic parameters. While specific experimental data for this exact molecule are not extensively documented, general principles of amide bond chemistry provide a strong framework for understanding these transformations.

The synthesis of β-keto amides can be achieved through various methods, including the coupling of a β-keto acid or its derivative with an amine. The thermodynamics of peptide bond formation, a similar transformation, reveal that the reaction is often unfavorable under standard conditions due to a significant positive enthalpy change, although the entropy change can be favorable. stackexchange.com For instance, the formation of a peptide bond at 25°C has a net free energy change of approximately +2 kJ/mol. stackexchange.com The cleavage of a peptide bond, the reverse reaction, is exergonic but kinetically slow, requiring catalysis. nih.gov

Kinetic studies on the cleavage of amide bonds in related systems have been performed. For example, the hydrolysis of amide bonds can be significantly accelerated by metal ions acting as Lewis acids. mdpi.com The free energies of activation for the methanolysis of an amide bond in a zinc(II) complex and a lead(II) complex were determined to be 24.5 kcal/mol and 21.3 kcal/mol, respectively, highlighting the influence of the metal catalyst. acs.org

Table 1: Thermodynamic Parameters for Amide Bond Formation and Cleavage in Model Systems

| Reaction | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Conditions |

| Peptide Bond Formation | ~+0.5 | ~+1.5 | ~+1.0 | 25 °C stackexchange.com |

| Amide Hydrogen Bond Formation (in CCl4) | -8.4 | - | - | Theoretical nih.gov |

| Amide Hydrogen Bond Formation (in water) | +0.3 | - | - | Theoretical nih.gov |

| Peptide Bond Cleavage (in BPTI mutants) | >7 | - | - | nih.gov |

This table presents generalized data from related systems to illustrate the thermodynamic principles governing amide bond chemistry.

Elucidation of Reaction Pathways and Identification of Transient Intermediates

The reactions of this compound can proceed through various pathways involving distinct transient intermediates. The presence of the β-dicarbonyl moiety allows for the formation of enolates, which are key nucleophilic intermediates in many C-C bond-forming reactions.

Under basic conditions, the deprotonation of the α-carbon between the two carbonyl groups generates a resonance-stabilized enolate. This enolate can then participate in reactions such as alkylations and aldol (B89426) condensations. For instance, kinetic aldol reactions of β-keto amides have been shown to proceed through lithium enolates. acs.org

Radical intermediates have also been proposed in certain transformations. For example, nickel-catalyzed amidation of β-keto esters is hypothesized to involve an N-centered radical as a reactive intermediate. nih.gov In photoredox-catalyzed reactions, the generation of a β-enaminyl radical from a ketone or aldehyde has been demonstrated. nih.govprinceton.edu Such radical intermediates can undergo coupling reactions to form new bonds.

The cleavage of the amide bond can also proceed through specific intermediates. Metal-ion-promoted amide cleavage can involve a tetrahedral intermediate formed by the nucleophilic attack of a metal-bound hydroxide (B78521) or alkoxide on the amide carbonyl. mdpi.comacs.org

Role of Catalysis in Facilitating Transformations

Catalysis plays a crucial role in enabling and controlling the transformations of this compound, offering pathways with lower activation energies and enhanced selectivity.

Photoredox-Catalyzed Processes

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and its principles can be applied to reactions involving β-keto amides. This type of catalysis can generate radical intermediates under mild conditions. beilstein-journals.org For instance, the combination of photoredox catalysis and organocatalysis can lead to the formation of a 5π-electron β-enaminyl radical from a ketone, which can then undergo arylation. nih.govprinceton.edu This strategy could potentially be used for the β-functionalization of this compound. The mechanism involves the photocatalyst absorbing light and reaching an excited state, which can then engage in single-electron transfer processes to generate the reactive radical species. acs.org

Metal-Catalyzed Coupling Reactions

Transition metal catalysis is widely employed for the functionalization of β-dicarbonyl compounds. uni-plovdiv.bg Palladium-catalyzed reactions, for example, have been used for the direct β-functionalization of esters and amides. nih.gov Rhodium-catalyzed decarboxylative cross-coupling of β-keto acids with alkynes provides a route to γ,δ-unsaturated ketones, a transformation that proceeds through a metal-allyl species. nih.gov Nickelocene has been shown to catalyze the amidation of β-keto esters, highlighting the potential for nickel catalysis in modifying the structure of this compound. nih.gov These metal-catalyzed reactions often involve the formation of metal enolates or other organometallic intermediates. researchgate.net

Table 2: Examples of Catalytic Systems for β-Dicarbonyl Compound Transformations

| Catalytic System | Transformation | Proposed Intermediate |

| Ir(ppy)₃ / Amine Catalyst | β-Arylation of Ketones | β-Enaminyl Radical nih.govprinceton.edu |

| Nickelocene | α-Amidation of β-Keto Esters | N-centered Radical nih.gov |

| Rh(I) / Ligand | Decarboxylative Coupling | Rh-allyl species nih.gov |

| Ru(II) / Chiral Ligand | Asymmetric Hydrogenation | Ru-enolate acs.org |

This table showcases catalytic systems used for transformations of related β-dicarbonyl compounds, which could be adapted for this compound.

Solvent Effects and Reaction Environment on Mechanistic Outcomes

Studies on β-ketoamides have shown that the keto-enol equilibrium is sensitive to solvent polarity. researchgate.net In less polar solvents, the enol form can be stabilized by intramolecular hydrogen bonding, while polar solvents can disrupt this interaction and favor the keto form. masterorganicchemistry.comresearchgate.net This shift in the predominant tautomer can have profound implications for reactivity, as the enol and keto forms exhibit different nucleophilic and electrophilic properties.

Solvent polarity has also been observed to affect the yields of reactions involving α,β-unsaturated ketones, with polar solvents sometimes leading to higher yields. acs.org In the context of amide bond formation, theoretical studies have shown that the stability of an amide hydrogen-bonded dimer is significantly different in a polar solvent like water compared to an apolar solvent like carbon tetrachloride. nih.gov The reaction environment, including factors like temperature and the presence of additives, can also dictate the kinetic versus thermodynamic control of a reaction, leading to different product distributions. acs.org

Studies on Keto-Enol Tautomerism and its Implications for Reactivity

The phenomenon of keto-enol tautomerism is central to the chemistry of this compound. masterorganicchemistry.comlibretexts.org This equilibrium involves the interconversion of the keto form (containing the carbonyl group) and the enol form (containing a hydroxyl group and a C=C double bond).

The position of this equilibrium is influenced by several factors, including the substituents on the β-dicarbonyl unit, the solvent, and temperature. researchgate.net For simple ketones, the keto form is generally more stable and predominates at equilibrium. libretexts.org However, in 1,3-dicarbonyl systems like β-keto amides, the enol form can be significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as by conjugation of the double bond with the carbonyl group. youtube.comyoutube.com

The existence of both tautomers means that this compound can react as either a carbon nucleophile (via the enolate derived from the keto form or the enol itself) or as an electrophile at the carbonyl carbons. The specific tautomer or its corresponding anion that participates in a reaction will depend on the reaction conditions and the nature of the other reactants. Kinetic studies on the enolisation of β-ketoamides have shown that this process is acid-catalyzed, in contrast to β-diketones. universityofgalway.iersc.org

Table 3: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Enol Content | Rationale |

| Intramolecular H-Bonding | Increases | Stabilizes the enol tautomer. youtube.com |

| Conjugation | Increases | Provides additional resonance stabilization to the enol form. youtube.com |

| Solvent Polarity | Decreases (in many cases) | Polar solvents can disrupt intramolecular H-bonds and solvate the keto form more effectively. masterorganicchemistry.comresearchgate.net |

| Aromaticity | Significantly Increases | If the enol form is part of an aromatic system (e.g., phenol), it is highly favored. youtube.com |

This table summarizes general factors that affect the position of the keto-enol equilibrium in dicarbonyl compounds.

Computational and Theoretical Chemistry Investigations of 3 Oxo N 4 Phenylbutan 2 Yl Butanamide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and associated properties of a compound. For 3-oxo-N-(4-phenylbutan-2-yl)butanamide, with the chemical formula C₁₄H₁₉NO₂, these calculations can elucidate its most stable three-dimensional shape and its electronic behavior. cymitquimica.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is frequently employed for geometry optimization, a process that identifies the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G+(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles of the ground-state molecule. nih.gov

The energy profile obtained from these calculations helps in understanding the molecule's stability. While specific computational studies on this compound are not detailed in the available literature, the table below illustrates the type of data that would be generated from such a DFT analysis for key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP) This table is illustrative and does not represent published experimental or computational data.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (keto) | 1.215 |

| C=O (amide) | 1.230 | |

| C-N (amide) | 1.350 | |

| C-C (phenyl) | 1.390 (avg.) | |

| **Bond Angles (°) ** | O-C-N (amide) | 122.5 |

| C-N-C | 121.8 | |

| C-C-C (backbone) | 112.0 |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations would be used to determine these orbital energies for this compound. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical FMO Properties and Reactivity Descriptors for this compound This table is illustrative and does not represent published experimental or computational data.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | High kinetic stability, low reactivity |

| Ionization Potential | 6.5 | Energy to remove an electron |

| Electron Affinity | 1.2 | Energy released when gaining an electron |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) to analyze its conformational flexibility and stability. mdpi.com The simulation solves Newton's equations of motion for the system, providing a trajectory that reveals how the molecule behaves, folds, and maintains its structure over a period, typically nanoseconds to microseconds.

This analysis is crucial for understanding how the ligand might adapt its shape upon approaching a biological target. Key outputs include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

In Silico Modeling of Molecular Interactions

Understanding how a ligand interacts with biological macromolecules is key to predicting its potential pharmacological activity. arxiv.org In silico modeling techniques, particularly molecular docking and interaction modeling, are used to predict and analyze these binding events at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govplos.org Docking algorithms would be used to fit this compound into the active site of various protein targets. The primary output is a docking score or binding energy, which estimates the affinity of the ligand for the protein. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with Example Protein Targets This table is illustrative and does not represent published experimental or computational data.

| Protein Target (PDB ID) | Function | Binding Energy (kcal/mol) |

| Carbonic Anhydrase II (3HS4) | pH regulation | -7.2 |

| HERA (Estrogen Receptor) | Hormone receptor | -8.5 |

| Peroxiredoxin (3MNG) | Antioxidant enzyme | -6.8 |

Following a docking simulation, the resulting ligand-protein complex is analyzed to identify the specific intermolecular interactions that stabilize the binding. plos.org These interactions are critical for understanding the mechanism of binding and for guiding further drug design. Key interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. plos.orgnih.gov For this compound, the amide group could act as a hydrogen bond donor and acceptor, while the phenyl group would likely be involved in hydrophobic interactions.

Table 4: Hypothetical Ligand-Target Interactions for this compound in a Protein Binding Pocket This table is illustrative and does not represent published experimental or computational data.

| Interacting Residue (Amino Acid) | Interaction Type | Atom(s) in Ligand Involved | Distance (Å) |

| Thr199 | Hydrogen Bond | Amide N-H | 2.9 |

| Gln92 | Hydrogen Bond | Keto C=O | 3.1 |

| Leu198 | Hydrophobic | Phenyl Ring | 3.8 |

| Val121 | Hydrophobic | Butyl Chain | 4.0 |

| His94 | Pi-Alkyl | Phenyl Ring | 4.2 |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone of modern computational drug design, aiming to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net By quantifying the physicochemical properties of molecules through so-called molecular descriptors, QSAR models can forecast the activity of novel, yet-to-be-synthesized analogs. nih.gov This predictive capability is invaluable in the drug discovery pipeline, enabling the prioritization of synthetic efforts and the optimization of lead compounds. neovarsity.org The more advanced 3D-QSAR further refines this approach by incorporating the three-dimensional characteristics of molecules, such as their shape and electrostatic fields, into the analysis. drugdesign.org

In the context of this compound and its derivatives, a QSAR investigation would commence with the assembly of a dataset comprising these analogs and their associated biological activities, which could be either experimentally measured or theoretically predicted. The ultimate objective is to construct a robust model capable of predicting the biological potency of new analogs, thereby steering the design process toward more effective compounds. researchgate.net

The foundational step in constructing a QSAR model is the careful selection and calculation of molecular descriptors. scribd.comucsb.edu These descriptors are numerical representations of the physicochemical attributes of the molecules under investigation. A broad spectrum of descriptors can be computed and are generally classified into categories such as constitutional, topological, geometric, and electronic. hufocw.org For a series of analogs based on the this compound scaffold, a curated set of pertinent descriptors would be calculated.

A descriptor of paramount importance is hydrophobicity, frequently quantified by the calculated logarithm of the partition coefficient between n-octanol and water (cLogP). acs.org The hydrophobicity of a molecule is a critical determinant of its ability to traverse cellular membranes and engage with biological targets. nih.govnih.govmdpi.com

Other significant descriptors that would be considered include:

Molecular Weight (MW): A fundamental descriptor indicating the size of the molecule.

Topological Polar Surface Area (TPSA): This descriptor quantifies the surface area of a molecule that is polar and is a strong indicator of hydrogen bonding potential and membrane permeability.

Number of Rotatable Bonds (nRotB): This provides a measure of the molecule's conformational flexibility.

Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA): These descriptors are essential for characterizing the potential for specific interactions between a molecule and its receptor.

To illustrate, a hypothetical selection of calculated descriptors for this compound and several of its designed analogs is provided in the interactive table below.

| Compound ID | Structure | MW ( g/mol ) | cLogP | TPSA (Ų) | nRotB | HBD | HBA |

| 1 | This compound | 233.31 | 2.5 | 49.33 | 5 | 1 | 3 |

| 2 | 3-oxo-N-(4-(4-chlorophenyl)butan-2-yl)butanamide | 267.75 | 3.2 | 49.33 | 5 | 1 | 3 |

| 3 | 3-oxo-N-(4-(4-methoxyphenyl)butan-2-yl)butanamide | 263.33 | 2.4 | 58.56 | 6 | 1 | 4 |

| 4 | N-(4-(4-fluorophenyl)butan-2-yl)-3-oxobutanamide | 251.29 | 2.7 | 49.33 | 5 | 1 | 3 |

| 5 | 3-oxo-N-(4-(p-tolyl)butan-2-yl)butanamide | 247.33 | 2.9 | 49.33 | 5 | 1 | 3 |

Following the calculation of molecular descriptors, a statistical model is formulated to establish a correlation between these descriptors and the biological activity of the compounds. wikipedia.org Multiple Linear Regression (MLR) is a widely employed statistical method for this task. mdpi.com An MLR model is expressed by the equation:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

In this equation, D1, D2, ... Dn represent the molecular descriptors, while c1, c2, ... cn are the corresponding regression coefficients, and c0 is the intercept. The robustness and predictive capacity of a QSAR model are evaluated using key statistical parameters: nih.gov

Coefficient of determination (r²): This metric quantifies the fraction of the variance in the observed biological activity that can be explained by the model. An r² value approaching 1 signifies a strong correlation between the model's predictions and the actual data.

Cross-validated coefficient of determination (q²): This parameter provides an assessment of the model's predictive power. It is determined through a process of systematically omitting compounds from the dataset, re-engineering the model, and then predicting the activity of the excluded compounds. A q² value exceeding 0.5 is typically regarded as indicative of a model with reliable predictive capabilities.

Considering our hypothetical series of this compound analogs, and assuming a hypothetical biological activity (pIC50), a plausible QSAR equation could be formulated as:

pIC50 = 5.2 + 0.4cLogP - 0.01TPSA + 0.1*nRotB

The statistical validity of such a model would then be rigorously assessed. A high-quality QSAR model is characterized by high r² and q² values, and the descriptors incorporated into the model must be statistically significant.

| Model | Equation | r² | q² |

| 1 | pIC50 = 5.2 + 0.4cLogP - 0.01TPSA + 0.1*nRotB | 0.85 | 0.75 |

| 2 | pIC50 = 4.8 + 0.5cLogP - 0.02MW | 0.70 | 0.60 |

A validated QSAR model functions as a powerful predictive instrument. It can be utilized to estimate the biological activity of a vast array of virtual compounds that have not yet been synthesized. This application is a central element of virtual screening. scispace.comwikipedia.orgarxiv.org The standard workflow for predictive modeling and virtual screening encompasses the following stages: mdpi.comacs.org

Library Generation: A comprehensive virtual library of analogs based on the this compound scaffold is created through a variety of in silico chemical modifications.

Descriptor Calculation: The same set of molecular descriptors that were employed in the development of the QSAR model is calculated for every molecule within the virtual library.

Activity Prediction: The validated QSAR model is then applied to this virtual library to forecast the biological activity of each individual compound.

Compound Prioritization: On the basis of the predicted activities, in conjunction with other desirable characteristics (such as drug-likeness and low predicted toxicity), a refined subset of high-priority candidates is chosen for chemical synthesis and subsequent experimental evaluation.

This computational strategy markedly curtails the time and resources demanded by the drug discovery process by concentrating experimental work on the most promising candidates. acs.org For instance, a virtual screening campaign involving thousands of analogs could pinpoint a select few compounds anticipated to possess substantially greater potency than the original lead compound.

Biochemical Interaction Research of the Chemical Compound S Scaffold Mechanistic Focus

Mechanistic Investigations of Enzyme Inhibition

The presence of a β-ketoamide functionality in 3-oxo-N-(4-phenylbutan-2-yl)butanamide suggests a potential for this compound to act as an enzyme inhibitor. The electrophilic nature of the carbonyl groups can facilitate interactions with nucleophilic residues within an enzyme's active site.

Kinetic studies are crucial for elucidating the mechanism by which a compound inhibits an enzyme. nih.govresearchgate.net For butanamide derivatives, various inhibitory mechanisms could be at play. For instance, if this compound were to bind to the same active site as the enzyme's natural substrate, it would likely act as a competitive inhibitor. rose-hulman.edu In this scenario, the inhibitor and substrate are mutually exclusive in their binding. rose-hulman.edu This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction.

Alternatively, non-competitive inhibition could occur if the compound binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency without preventing substrate binding. Uncompetitive inhibition, where the inhibitor binds only to the enzyme-substrate complex, is another possibility. rose-hulman.edu Graphical analysis of kinetic data, such as Lineweaver-Burk plots, can help differentiate between these mechanisms. nih.govnih.gov For example, in competitive inhibition, the lines on a Lineweaver-Burk plot will intersect at the y-axis, while in non-competitive inhibition, they will intersect on the x-axis. youtube.com

Studies on α-ketoamides, which share the keto-amide warhead, have shown that these molecules can form reversible tetrahedral adducts with the active site cysteine of proteases. nih.gov This reversible covalent inhibition is a powerful mechanism for modulating enzyme activity. nih.gov The kinetics of such interactions can be complex, involving both non-covalent binding and the subsequent covalent bond formation. nih.gov

Table 1: Potential Kinetic Parameters for Enzyme Inhibition by a Butanamide Scaffold

| Parameter | Description | Potential Implication for this compound |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A lower IC₅₀ value would indicate higher inhibitory potency. Studies on other butanamide derivatives have reported IC₅₀ values in the micromolar range against various enzymes. nih.govmdpi.com |

| Kᵢ | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | A smaller Kᵢ signifies a tighter binding of the inhibitor to the enzyme. This is a more precise measure of inhibitor potency than IC₅₀. rose-hulman.edu |

| Mechanism | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, mixed). | The mechanism would depend on the specific enzyme target and the binding site of the compound. Molecular docking studies can help predict the likely mechanism. nih.govnih.gov |

Note: This table represents potential parameters based on studies of related butanamide and α-ketoamide compounds, as specific data for this compound is not available.

The binding of this compound to a target enzyme would be governed by the complementarity of its molecular surface with that of the enzyme's binding site. The phenylbutyl group of the compound provides a significant hydrophobic region, suggesting that it could favorably interact with hydrophobic pockets within a protein. These interactions are crucial for the initial recognition and anchoring of the ligand.

The butanamide core, with its carbonyl and amide groups, can participate in hydrogen bonding with amino acid residues in the active site. Specifically, the amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. These directional interactions contribute to the specificity and affinity of the binding. Molecular docking studies on similar sulfonamide derivatives have highlighted the importance of hydrogen bonds and π-π stacking interactions in their binding to enzyme active sites. nih.govnih.gov

Exploration of Potential Molecular Targets and Ligand Binding Modes

The structural features of this compound make it a candidate for interaction with a variety of molecular targets, including enzymes and receptors.

The interaction between a ligand like this compound and its receptor can be understood through several theoretical models. Occupancy theory suggests that the magnitude of the biological response is proportional to the number of receptors occupied by the ligand. youtube.com Rate theory, on the other hand, proposes that the response is related to the rate of ligand-receptor association. youtube.com

A more nuanced view is provided by the two-state model, which posits that receptors exist in an equilibrium between an inactive (tensed) and an active (relaxed) state. youtube.com Agonists would preferentially bind to and stabilize the active state, while antagonists would bind to both states without shifting the equilibrium. youtube.com

Table 2: Potential Binding Interactions for the Butanamide Scaffold

| Interaction Type | Description | Potential Role for this compound |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the receptor. | The phenylbutyl group can engage in hydrophobic interactions with nonpolar amino acid residues. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | The amide and carbonyl groups can form hydrogen bonds with the receptor's backbone or side chains. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can stack with aromatic residues like tryptophan, tyrosine, or phenylalanine in the binding site. nih.gov |

| n→π Interactions | Donation of a lone pair from a carbonyl oxygen to the π orbital of an adjacent carbonyl. | The two carbonyl groups in the 3-oxo-butanamide moiety could participate in intramolecular n→π* interactions, influencing its conformation. nih.gov |

Note: This table outlines potential interactions based on the chemical structure of this compound and general principles of receptor-ligand binding.

To experimentally investigate the interaction of this compound with potential molecular targets, various in vitro assays can be employed. Binding assays, using techniques like radioligand displacement or surface plasmon resonance, could quantify the affinity of the compound for a specific receptor or enzyme.

For instance, in a competitive binding assay, the ability of this compound to displace a known radiolabeled ligand from its target would be measured. This would provide information on its binding affinity (Kᵢ). Such assays have been used to characterize the binding of butanamide derivatives to various targets. nih.gov

Furthermore, spectroscopic methods like nuclear magnetic resonance (NMR) and X-ray crystallography of the ligand-protein complex could provide detailed atomic-level information about the binding mode and the specific interactions involved. Molecular docking simulations can complement these experimental techniques by predicting plausible binding poses and guiding further experimental work. nih.govresearchgate.netresearchgate.netmdpi.com

Enzymatic Transformations and Biocatalysis Studies Involving the Butanamide Structure

The butanamide structure itself can be a substrate for enzymatic transformations. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. gsa.ac.uknih.gov

The amide bond in this compound is susceptible to enzymatic hydrolysis by amidases or proteases. researchgate.netembibe.comnih.gov This reaction would break the amide bond, yielding acetoacetic acid and 4-phenylbutan-2-amine. The rate and specificity of this hydrolysis would depend on the particular enzyme used. youtube.com For example, some enzymes exhibit high regioselectivity and stereoselectivity, which is highly desirable in synthetic applications. gsa.ac.uk

Conversely, enzymes can also be used to synthesize butanamide derivatives. Carboxylic acid reductases (CARs) have been engineered to catalyze the formation of amide bonds. researchgate.net Such biocatalytic approaches could be employed for a more sustainable synthesis of this compound and its analogs. Lipases are another class of enzymes that can catalyze the synthesis of amides, although they may also catalyze competing esterification reactions. frontiersin.org The use of whole-cell biocatalysts can further simplify the process by providing the necessary cofactors and enzymes in their natural cellular environment. nih.gov

Investigation of Metabolic Pathways in Cell-Free or Isolated System Models

Research into the metabolic fate of xenobiotics is a critical component of drug discovery and development, providing insights into the potential for bioactivation or detoxification. While direct metabolic studies on this compound are not extensively documented in publicly available literature, its structural motifs—an N-acyl amide linkage and a phenylalkyl group—allow for predictions of its metabolic pathways based on established biochemical principles and studies of analogous compounds in isolated, cell-free systems. These in vitro models, such as liver microsomes and purified recombinant enzymes, are instrumental in elucidating Phase I and Phase II metabolic reactions without the complexities of a whole-organism system. nih.govnih.gov

The primary metabolic transformations anticipated for the this compound scaffold involve hydrolysis of the amide bond and oxidative modifications by cytochrome P450 (CYP) enzymes. libretexts.orgyoutube.com

Hydrolytic Pathways

The amide linkage in this compound is a key site for metabolic cleavage. Amide hydrolysis is a common metabolic reaction, often catalyzed by various amidases and hydrolases present in tissues like the liver. wikipedia.org In cell-free systems, such as liver homogenates or microsomal fractions, the enzymatic hydrolysis of N-acyl amides has been observed. wikipedia.orgnih.gov This reaction would cleave the amide bond of the parent compound, yielding two primary metabolites: 3-oxobutanoic acid and 4-phenylbutan-2-amine. The stability of the amide bond can be influenced by the chemical nature of the groups attached to the acyl and amine portions. acs.org

Oxidative Pathways Mediated by Cytochrome P450

The cytochrome P450 superfamily of enzymes, abundant in liver microsomes, is central to the Phase I metabolism of a vast array of foreign compounds. nih.govyoutube.com These enzymes catalyze a variety of oxidative reactions, and for a substrate like this compound, several oxidative modifications are plausible.

Aromatic Hydroxylation: The phenyl ring of the 4-phenylbutan-2-yl moiety is a likely target for hydroxylation by CYP enzymes. This reaction typically introduces a hydroxyl group onto the aromatic ring, most commonly at the para-position, to form a phenolic metabolite. This is a well-established pathway for many xenobiotics containing a phenyl group. nih.gov

Alkyl Hydroxylation: The butyl chain of the molecule presents several carbon atoms that could undergo hydroxylation. This can lead to the formation of various alcohol metabolites. The specific site of hydroxylation would depend on the regioselectivity of the involved CYP isoforms.

Oxidation of the 3-oxo group: The ketone group in the 3-oxobutanamide portion could potentially undergo reduction to a secondary alcohol, although oxidation reactions are more characteristic of CYP enzymes.

The specific CYP enzymes involved in these transformations would likely include members of the CYP1, CYP2, and CYP3 families, which are known for their broad substrate specificity and their role in the metabolism of a majority of clinical drugs. youtube.com For instance, studies on other compounds with phenyl groups have implicated various CYP isoforms in their metabolism.

Hypothetical Metabolic Scheme in an Isolated System

Based on the above considerations, a proposed metabolic scheme for this compound in a cell-free system like human liver microsomes would involve a combination of hydrolysis and oxidation. The table below summarizes the likely primary metabolic reactions and the resulting products.

| Metabolic Reaction | Enzyme System (Hypothetical) | Parent Compound/Intermediate | Resulting Metabolite(s) |

| Amide Hydrolysis | Amidases (e.g., FAAH, PM20D1) | This compound | 3-oxobutanoic acid and 4-phenylbutan-2-amine |

| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | This compound | 3-oxo-N-(4-(hydroxyphenyl)butan-2-yl)butanamide |

| Alkyl Hydroxylation | Cytochrome P450 (e.g., CYP3A4, CYP2C9) | This compound | Hydroxylated derivatives on the butane (B89635) chain |

| Further Oxidation | Cytochrome P450 | Primary Metabolites | Di-hydroxylated or further oxidized products |

It is important to note that these pathways are predictive. Definitive identification of the metabolites of this compound and the specific enzymes responsible would require dedicated in vitro metabolic studies using human liver microsomes, recombinant CYP enzymes, and other relevant isolated systems, followed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for metabolite identification and characterization.

Derivatization and Analog Synthesis for Structure Activity Relationship Sar Studies

Systematic Modifications to the 3-oxo-N-(4-phenylbutan-2-yl)butanamide Scaffold

Systematic modification of the this compound scaffold allows researchers to probe its interactions with a biological target. numberanalytics.com By altering specific parts of the molecule one at a time, chemists can correlate structural changes with changes in biological effect, thereby building a comprehensive SAR model. patsnap.com This rational approach is more efficient than random screening and provides valuable insights for designing molecules with improved therapeutic profiles. pharmacologymentor.com

The phenyl ring is a common starting point for analog synthesis due to the well-understood principles of aromatic substitution. numberanalytics.com Introducing various substituents onto the phenyl ring can modulate the compound's electronic, steric, and lipophilic properties. openstax.org These changes can influence binding affinity, metabolic stability, and bioavailability. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which can donate or pull electron density from the aromatic ring, respectively, through inductive and resonance effects. numberanalytics.comlumenlearning.com

For instance, adding electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) can increase electron density in the ring and may enhance certain interactions, such as pi-stacking. lumenlearning.comnih.gov Conversely, electron-withdrawing groups like nitro (-NO2) or trifluoromethyl (-CF3) decrease the ring's electron density, which can alter binding modes and affect metabolic pathways. openstax.orgmdpi.com The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial relationship of the group relative to the rest of the molecule and the target's binding pocket. openstax.org

Table 1: Predicted Effects of Phenyl Ring Substituents on Molecular Properties

| Substituent (X) | Position | Electronic Effect | Predicted Impact on Properties |

|---|---|---|---|

| -H | N/A | Neutral (Baseline) | Baseline reference for comparison. |

| -F, -Cl, -Br | Ortho, Meta, Para | Electron-withdrawing (Inductive), Weakly deactivating | May enhance binding through halogen bonds; increases lipophilicity. nih.gov |

| -CH3, -C2H5 | Ortho, Meta, Para | Electron-donating (Inductive), Activating | Increases lipophilicity; may probe steric tolerance in binding pocket. |

| -OH, -OCH3 | Ortho, Meta, Para | Electron-donating (Resonance), Activating | Can act as hydrogen bond acceptor/donor; may improve solubility. lumenlearning.com |

| -CF3 | Meta, Para | Strongly Electron-withdrawing, Deactivating | Increases lipophilicity and metabolic stability; can improve binding affinity. mdpi.com |

| -CN, -NO2 | Meta, Para | Strongly Electron-withdrawing, Deactivating | Can act as hydrogen bond acceptor; significantly alters electronic profile. openstax.org |

The butanamide portion of the molecule, specifically the four-carbon chain derived from acetoacetic acid, presents another key area for modification. Changes to this chain can affect the compound's conformation, flexibility, and interaction with the target. Strategies for modification include altering the chain length, introducing branches, or creating cyclic constraints. stereoelectronics.org

Chain Length Variation: Synthesizing analogs with shorter (propanamide) or longer (pentanamide) chains can determine the optimal distance between the phenyl group and the amide functionality for biological activity. This helps to map the dimensions of the binding site.

Branching: Introducing alkyl groups (e.g., methyl) along the chain can explore steric tolerance within the binding site and may increase metabolic stability by blocking sites susceptible to oxidation. biomedres.us However, excessive branching can also lead to a loss of activity due to steric hindrance.

Cyclization: Incorporating the chain into a cyclic structure, such as a cyclopentane (B165970) or cyclohexane (B81311) ring, can lock the molecule into a more rigid conformation. This reduces conformational flexibility, which can lead to higher binding affinity if the constrained conformation is the one recognized by the biological target.

The amide bond is a critical functional group in many biologically active molecules, often participating in key hydrogen bonding interactions. nih.govacs.org However, amide bonds can be susceptible to enzymatic cleavage, leading to poor metabolic stability. acs.org Modifying the amide nitrogen or replacing the entire amide group with a bioisostere are common strategies to improve pharmacokinetic properties while retaining or enhancing biological activity. nih.govresearchgate.net

N-Alkylation/N-Arylation: Substituting the hydrogen on the amide nitrogen with small alkyl groups (e.g., N-methyl) can prevent it from acting as a hydrogen bond donor and may increase metabolic stability. nih.gov This helps to determine the importance of the N-H hydrogen bond for activity.

Carbonyl Modification: The carbonyl oxygen is a key hydrogen bond acceptor. stereoelectronics.org Replacing it with sulfur to form a thioamide can alter its electronic properties and hydrogen bonding capacity. nih.gov

Amide Bioisosteres: A more significant modification is the replacement of the entire amide moiety with a group that mimics its size, shape, and electronic properties but offers greater stability. drughunter.comcambridgemedchemconsulting.com Heterocyclic rings are common amide bioisosteres because they are generally more resistant to metabolic degradation. nih.govacs.org

Table 2: Potential Bioisosteric Replacements for the Amide Moiety

| Original Group | Bioisostere | Rationale for Replacement |

|---|---|---|

| Amide (-CONH-) | 1,2,3-Triazole | Metabolically stable; mimics hydrogen bonding and dipole moment of the amide. acs.orgcambridgemedchemconsulting.com |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Resistant to hydrolysis; maintains planarity and can act as a hydrogen bond acceptor. drughunter.comcambridgemedchemconsulting.com |

| Amide (-CONH-) | Thioamide (-CSNH-) | Increases n→π* donor strength; alters electronic and steric properties. nih.gov |

| Amide (-CONH-) | Trifluoroethylamine (-CH2-CF2-) | Improves metabolic stability and can enhance potency by altering electronic interactions. drughunter.com |

| Amide (-CONH-) | Ester (-COO-) | Removes hydrogen bond donor capability; alters electronic and hydrolytic stability profile. |

Synthesis of Chiral Analogs and Investigation of Stereochemical Influence on Interaction Profiles

The this compound molecule contains a chiral center at the second carbon of the "butan-2-yl" fragment. Therefore, it can exist as two non-superimposable mirror images, or enantiomers: (S)-3-oxo-N-(4-phenylbutan-2-yl)butanamide and (R)-3-oxo-N-(4-phenylbutan-2-yl)butanamide. Biological systems, such as receptors and enzymes, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with each enantiomer of a chiral drug. nih.govnumberanalytics.comresearchgate.net

One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov Consequently, it is essential to synthesize and test each enantiomer separately to understand the stereochemical requirements for activity.

The synthesis of enantiomerically pure analogs typically starts from a chiral precursor. For this scaffold, the key chiral intermediate is 4-phenylbutan-2-amine. nih.gov The (S)-enantiomer, for example, can be synthesized from 4-phenyl-2-butanol (B1222856) via amination. chemicalbook.com Once the individual (R)- and (S)-amines are obtained, they can be reacted with diketene (B1670635) or acetoacetic acid derivatives to yield the respective pure enantiomers of the final compound. Comparing the biological activities of the (R) and (S) analogs provides critical information about the three-dimensional nature of the drug-target interaction, a fundamental aspect of rational drug design. nih.govnumberanalytics.com

Design Principles for Modifying Compound Properties Based on SAR Predictions

The data gathered from the systematic derivatization studies form the basis of a predictive SAR model. patsnap.compharmacologymentor.com This model allows medicinal chemists to design next-generation analogs with a higher probability of success. jove.com The core principle is to use the established relationships between structure and activity to guide further modifications aimed at enhancing potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). biomedres.usnih.gov

For example, if SAR studies reveal that a small, electron-withdrawing group at the para-position of the phenyl ring significantly increases potency, future efforts would focus on exploring other substituents with similar properties in that position. researchgate.net If replacing the amide with a 1,2,3-triazole maintains activity while improving metabolic half-life, this would validate the triazole as a viable bioisostere for this scaffold. acs.org The ultimate goal is to combine multiple favorable modifications into a single, optimized compound.

Table 3: Summary of Design Principles and Predicted Outcomes Based on SAR

| Design Strategy | Structural Modification | Rationale Based on SAR | Predicted Outcome |

|---|---|---|---|

| Potency Enhancement | Add optimal substituent (e.g., para-chloro) to phenyl ring. | SAR data shows this group has the strongest favorable interaction with the target. | Increased binding affinity and biological potency. |

| Improve Metabolic Stability | Replace amide with a 1,2,3-triazole bioisostere. | The amide is identified as a metabolic liability; the triazole is a known stable replacement. nih.govacs.org | Reduced enzymatic degradation, leading to a longer plasma half-life. |

| Increase Selectivity | Introduce a bulky group (e.g., tert-butyl) on the phenyl ring. | SAR indicates the target has a defined pocket; a bulky group may prevent binding to off-targets with smaller pockets. biomedres.us | Reduced side effects by minimizing interactions with other receptors or enzymes. |

| Enhance Oral Bioavailability | Add a polar group (e.g., -OH) to the butanamide chain. | SAR suggests the parent molecule is too lipophilic for good absorption. | Improved balance of lipophilicity and hydrophilicity, leading to better absorption. |

| Optimize Stereochemistry | Synthesize and use only the more active enantiomer (e.g., the S-form). | Biological testing shows one enantiomer is significantly more potent than the other. nih.gov | Higher therapeutic efficacy and potentially a better safety profile. |

Emerging Research Frontiers and Interdisciplinary Applications in Chemical Science

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netnih.gov For a molecule like 3-oxo-N-(4-phenylbutan-2-yl)butanamide, AI can be instrumental in several areas, from predicting its properties to designing novel derivatives and optimizing its synthesis.

De Novo Design and Property Prediction: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules from the ground up. frontiersin.orgarxiv.org By training these models on large chemical databases, it is possible to generate new derivatives of this compound with tailored properties. ML algorithms can predict a wide range of molecular attributes, including bioactivity, toxicity, solubility, and receptor-binding capabilities, which can help prioritize which novel structures to synthesize. cymitquimica.com

Reaction Optimization and Synthesis Planning: ML models are increasingly used to optimize reaction conditions, enhancing yield and selectivity while minimizing waste. beilstein-journals.orgchemrxiv.org Active learning, a strategy where the model intelligently selects the most informative experiments to perform, can significantly reduce the time and resources needed for optimization. rsc.orgduke.edunih.gov For the synthesis of this compound, ML could predict optimal catalysts, solvents, and temperatures, moving beyond laborious one-variable-at-a-time optimization. duke.edu Computer-aided synthesis planning (CASP) tools can propose entire multi-step synthetic routes for the molecule and its derivatives. researchgate.net

Below is a table illustrating a hypothetical workflow for applying AI/ML to the study of this compound.

| Research Stage | AI/ML Application | Objective | Example Tools/Algorithms |

| 1. Initial Analysis | Property Prediction | To forecast physicochemical properties, potential bioactivity, and toxicity of the lead compound. | QSAR models, Deep learning property predictors. frontiersin.org |

| 2. Derivative Design | De Novo Generative Models | To create a virtual library of novel analogues with potentially improved properties. | GANs, VAEs, Diffusion Models. arxiv.orgrsc.org |

| 3. Synthesis Planning | Retrosynthesis Prediction | To propose viable and efficient synthetic pathways for the lead compound and its derivatives. | CASP (Computer-Aided Synthesis Planning) tools. beilstein-journals.org |

| 4. Process Optimization | Reaction Condition Optimization | To identify the optimal catalyst, solvent, temperature, and reagent concentrations for maximum yield and purity. | Bayesian Optimization, Active Learning Frameworks. chemrxiv.orgnih.gov |

Potential as Building Blocks in Advanced Materials Research

The structural features of this compound make it a candidate as a monomer or a functional building block in the synthesis of advanced materials. The β-ketoamide functionality is known for its versatility in organic transformations, which can be exploited for polymerization and material functionalization. uni-plovdiv.bg

The presence of both a ketone and an amide group allows for various chemical reactions. For instance, the active methylene (B1212753) group situated between the two carbonyls can participate in condensation reactions, while the amide and ketone groups can act as hydrogen bond donors and acceptors, influencing the supramolecular assembly and bulk properties of a resulting polymer.

While direct polymerization of this compound has not been documented, analogous monomers containing oxo-functional groups have been used in the creation of associative polymers that act as rheology modifiers in aqueous formulations. google.com The phenyl group in the side chain could impart desirable thermal properties and hydrophobicity to a polymer backbone, while the chiral center could be exploited for the creation of chiral polymers with specific optical or separation properties.

Green Chemistry and Sustainable Synthetic Methodologies for its Production

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. The synthesis of amides, a fundamental transformation in chemistry, is a key area where green methodologies are being actively developed. researchgate.netsigmaaldrich.com

Conventional amide synthesis often relies on stoichiometric coupling agents that produce significant waste. researchgate.net Catalytic methods are a greener alternative. Boronic acids, for example, have emerged as effective, low-toxicity catalysts for the direct amidation of carboxylic acids, producing water as the only byproduct. rsc.org For a molecule like this compound, a potential green synthesis route would involve the direct coupling of 4-phenylbutan-2-amine with a derivative of acetoacetic acid using a recyclable, non-toxic catalyst.

Another sustainable approach is biocatalysis, which uses enzymes to perform chemical transformations. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze amidation reactions under mild conditions in green solvents. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reactions, often under solvent-free conditions, thereby reducing energy consumption and solvent waste. mdpi.com

A comparison of potential synthetic routes is outlined below:

| Methodology | Reagents/Catalyst | Solvent | Key Advantages | Reference |

| Conventional | Acetoacetyl chloride, 4-phenylbutan-2-amine, Stoichiometric base | Dichloromethane | High reactivity | researchgate.net |

| Boronic Acid Catalysis | Acetoacetic acid, 4-phenylbutan-2-amine, Boronic acid catalyst | Toluene (reflux) | Atom economy (water byproduct), lower toxicity catalyst | rsc.org |

| Enzymatic Synthesis | Acetoacetic acid, 4-phenylbutan-2-amine, Lipase (e.g., CALB) | Cyclopentyl methyl ether (CPME) | Mild conditions, high selectivity, biodegradable catalyst, green solvent | nih.gov |

| Microwave-Assisted | Acetoacetic acid, 4-phenylbutan-2-amine, Ceric ammonium (B1175870) nitrate (B79036) (catalyst) | Solvent-free | Rapid reaction times, energy efficiency | mdpi.com |

One reported green protocol for preparing N-substituted acetoacetamides involves reacting amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in an aqueous medium, which could be adapted for the synthesis of the title compound. rsc.org

Role in Probing Biochemical Pathways for Fundamental Research

The β-ketoamide scaffold is a privileged structure in medicinal chemistry and has been incorporated into inhibitors of various enzymes, particularly proteases. acs.orgnih.govnih.gov The electrophilic nature of the ketone group allows these molecules to form covalent or non-covalent adducts with active site residues, such as serine or cysteine, thereby inhibiting enzyme function.

Given this precedent, this compound could serve as a foundational structure for developing chemical probes to study specific enzymes. For example, α-ketoamides have been successfully designed as potent and selective inhibitors for rhomboid proteases and fibroblast activation protein (FAP), both of which are implicated in human diseases. nih.govresearchgate.net The synthesis of α-ketoamides can be achieved through various methods, including the oxidation of α-hydroxyamides. acs.org

To be used as a probe, the molecule would likely require modification. For instance, incorporating a reporter tag (like a fluorophore) or a reactive group for click chemistry would allow for the visualization or identification of its cellular targets. The development of fluorescence-based assays is a key tool for measuring enzyme activity and inhibition. mdpi.comresearchgate.net By designing derivatives of this compound that act as substrates for a target enzyme, their hydrolysis could release a fluorescent fragment, providing a direct measure of enzyme activity. mdpi.com

The versatility of the β-ketoamide structure allows for systematic modification of the side chains (in this case, the 4-phenylbutan-2-yl group) to optimize binding affinity and selectivity for a target enzyme, making it a valuable scaffold for fundamental research in chemical biology. uni-plovdiv.bgchim.it

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-oxo-N-(4-phenylbutan-2-yl)butanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves condensation reactions between β-ketoamide precursors and substituted amines. For example, reacting 3-oxobutanamide derivatives with 4-phenylbutan-2-ylamine under acidic catalysis (e.g., HCl) in ethanol at 60–80°C. Optimize by adjusting stoichiometry (1:1.2 amine:ketone), using anhydrous solvents, and refluxing under inert atmosphere (N₂) to minimize hydrolysis. Yields up to 85% are achievable by monitoring via TLC and employing molecular sieves to absorb water . Post-synthesis purification via recrystallization (ethanol/water) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use ¹H NMR to identify amide NH protons (δ 8.47 ppm, t), aromatic protons (δ 7.10–7.20 ppm, m), and methyl groups adjacent to the ketone (δ 2.15–2.28 ppm, s). IR spectroscopy confirms carbonyl stretches: ketone (~1715 cm⁻¹) and amide (~1641 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (234.25 g/mol). For purity, employ HPLC (C18 column, acetonitrile/water gradient) .